

# Documented Activities of Robinin in Preclinical Models

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## Compound Focus: Robinin

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The following table summarizes the key experimental findings for **Robinin** across different studies.

Disease Model	Reported Effects of Robinin	Tested Dosage/Concentration	Key Molecular Targets/Pathways Identified
Myocardial Ischemia/Reperfusion Injury (in rats) [1]	Reduced myocardial injury; improved heart function (LVDP, LVEDP).	50 mg/kg body weight (in vivo)	Activated <b>Akt/GSK3<math>\beta</math>/Fyn</b> pathway, leading to increased <b>Nrf2</b> activity (anti-oxidative) [1].
Pancreatic Cancer (in vitro) [2]	Inhibited cell proliferation and migration; reduced inflammation and EMT (Epithelial-Mesenchymal Transition).	1 $\mu$ M (in vitro)	Inhibited <b>TLR2/PI3K/AKT</b> signaling pathway [2].

Disease Model	Reported Effects of Robinin	Tested Dosage/Concentration	Key Molecular Targets/Pathways Identified
Nephrotoxicity (in rats) [3]	Counteracted aldicarb-induced kidney dysfunction and damage.	50 mg/kg body weight (in vivo)	Modulated <b>TLR4/MyD88, HMGB1/RAGE, and NF-<math>\kappa</math>B</b> pathways, reducing inflammation and oxidative stress [3].

## Experimental Protocols from the Cited Studies

To aid in the evaluation of the data, here is a summary of the core methodologies used in these preclinical studies.

- **In Vivo Animal Models:**

- **Cardioprotection & Nephroprotection:** Studies used male Sprague-Dawley or albino rats. Hypercholesterolemia was induced with a 2% cholesterol diet for 8 weeks, and **Robinin** (50 mg/kg) was administered orally for the last two weeks. For nephroprotection, toxicity was induced by Aldicarb, with **Robinin** (50 mg/kg) given as treatment. Functional parameters (e.g., cardiac pressure) and tissue samples were analyzed post-treatment [1] [3].
- **Pancreatic Cancer (Mouse Model):** A subcutaneous tumor model was established by injecting human pancreatic cancer cells (PANC-1) into immunodeficient mice. After tumors formed, mice were treated with **Robinin** (50 mg/kg) via gastric irrigation, and tumor volume was monitored [2].

- **In Vitro Cell Culture:**

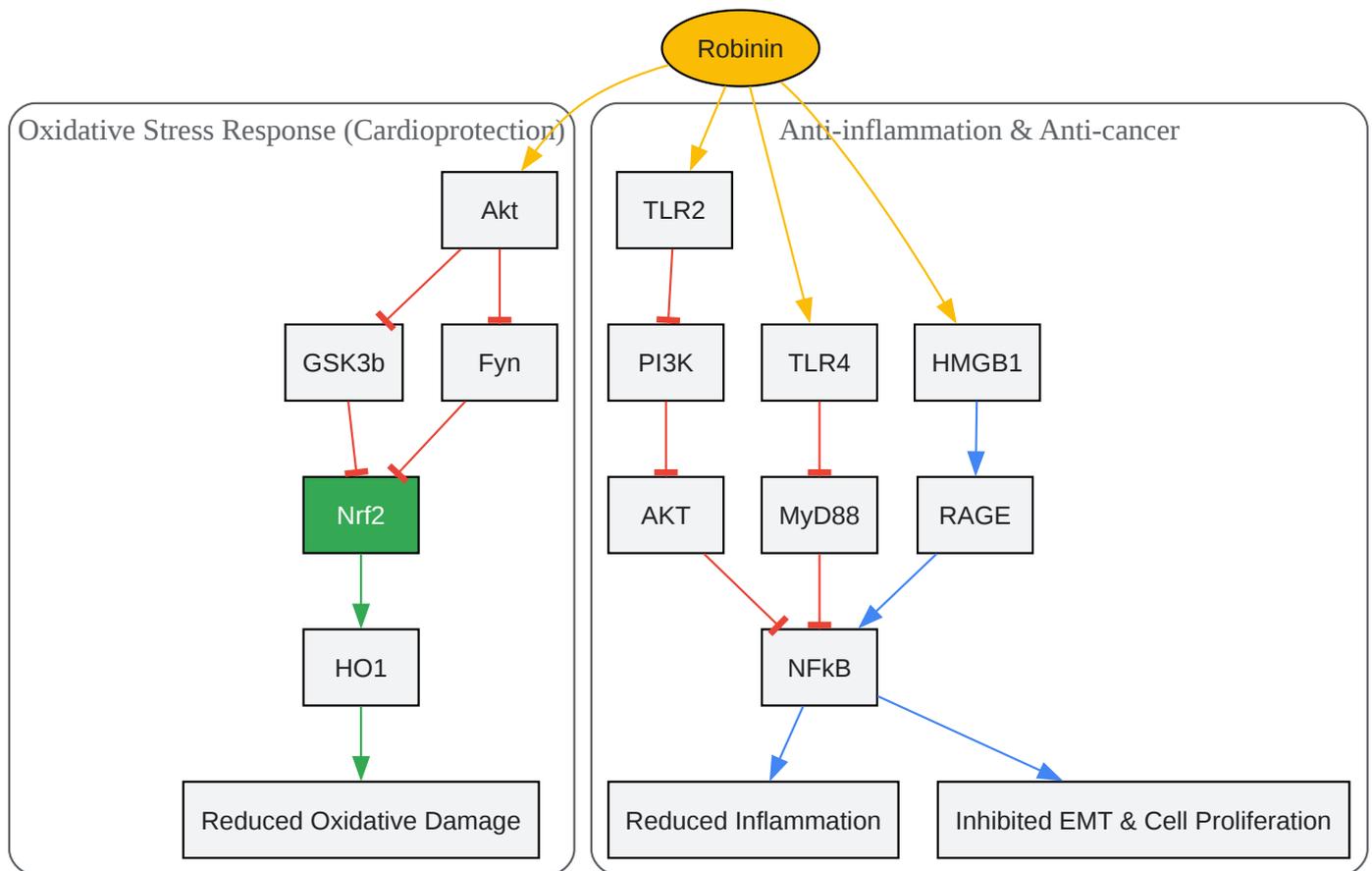
- Pancreatic cancer cell lines (Mia-PACA2 and PANC-1) and a normal pancreatic cell line (HPNE) were used. Cells were treated with varying concentrations of **Robinin** (500 nM to 10  $\mu$ M). **Cell proliferation** was assessed with a CCK-8 assay, **migration** via a wound healing assay, and **molecular mechanisms** were probed using Western Blot and qRT-PCR [2].

- **Molecular Docking:**

- One study used computational molecular docking (with Glide/Schrödinger) to dock **Robinin** into the binding sites of proteins like NQO1, Nrf-2, HO-1, GSK-3 $\beta$ , and Akt, suggesting potential direct interactions [1].

## Signaling Pathways of Robinin

Based on the gathered studies, **Robinin** appears to exert its effects primarily through modulating pathways related to oxidative stress, inflammation, and cell survival. The following diagram integrates these mechanisms.



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This diagram illustrates that **Robinin**'s effects are mediated through multiple pathways. In cardioprotection, it influences the **Akt/GSK3 $\beta$ /Fyn** axis to activate the antioxidant master regulator **Nrf2** [1]. Simultaneously, its anti-inflammatory and anti-cancer effects are linked to the inhibition of the **TLR2/4** and **PI3K/AKT**

pathways, as well as the **HMGB1/RAGE** axis, leading to reduced activity of the central inflammatory mediator **NF-κB** [3] [2].

## How to Proceed with Benchmarking

Since direct comparative data is lacking, I suggest the following approaches to build a more complete picture:

- **Conduct Targeted Literature Reviews:** Look for review articles on flavonoids in specific therapeutic areas (e.g., "flavonoids in cardioprotection"). These often contain comparative tables of efficacy, which can serve as an indirect benchmark.
- **Explore Broader Databases:** Search specialized scientific databases like PubChem or ChEMBL for **Robinin**. These platforms may contain curated bioactivity data (e.g., IC50 values) against specific targets, which can be directly compared with data for other compounds.
- **Design a Comparative Study:** If within your capacity, the most definitive approach would be to design an experiment that tests **Robinin** alongside a standard-of-care drug (e.g., a common anti-inflammatory or antioxidant) in the same model system, using identical protocols.

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## References

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